1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one is an organic compound with a molecular formula of C7H8N2O2 This compound features a pyridine ring substituted with an amino group at the 5-position, a hydroxyl group at the 3-position, and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-nitropyridine with ethyl acetate in the presence of a base, followed by reduction of the nitro group to an amino group. The hydroxyl group can be introduced through a subsequent hydroxylation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale batch reactions. The process may include steps such as nitration, reduction, and hydroxylation, with careful control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are often used for purification.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alk
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-(5-amino-3-hydroxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H8N2O2/c1-4(10)7-6(11)2-5(8)3-9-7/h2-3,11H,8H2,1H3 |
InChI Key |
ZSEYJHNPGPLYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.